REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([CH3:26])[CH2:8][CH:7]([NH:9][C:10](=[O:23])[C:11]2[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([N+:20]([O-:22])=[O:21])[CH:12]=2)[CH2:6][C:5]([CH3:25])([CH3:24])[NH:4]1.[OH-].[Na+]>O>[CH3:24][C:5]1([CH3:25])[CH2:6][CH:7]([NH:9][C:10](=[O:23])[C:11]2[CH:12]=[C:13]([N+:20]([O-:22])=[O:21])[CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=2)[CH2:8][C:3]([CH3:26])([CH3:2])[NH:4]1 |f:0.1,2.3|
|
Name
|
N-(2,2,6,6-Tetramethyl-4-piperidyl)-3,5-dinitrobenzamide hydrochloride
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (14.1 g., m.p. 220°-222°, 84% yield)
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |